An In-depth Technical Guide to 3-Phenylbut-2-enenitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Phenylbut-2-enenitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 3-Phenylbut-2-enenitrile (C₁₀H₉N), a versatile α,β-unsaturated nitrile. The document delves into the molecule's chemical structure, with a particular focus on the distinct properties and spectroscopic signatures of its (E) and (Z) isomers. A detailed, field-proven protocol for the stereoselective synthesis of these isomers via the Horner-Wadsworth-Emmons reaction is presented, including an analysis of the underlying mechanistic principles. The guide further explores the characteristic reactivity of the conjugated nitrile system, emphasizing its utility in carbon-carbon bond-forming reactions such as the Michael addition. Finally, the potential applications of 3-Phenylbut-2-enenitrile as a valuable scaffold in medicinal chemistry and drug development are discussed, supported by its capacity to serve as a precursor for complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.
Introduction and Core Molecular Attributes
3-Phenylbut-2-enenitrile is an aromatic organic compound featuring a nitrile group conjugated with a carbon-carbon double bond, which is further substituted with a phenyl group. This arrangement of functional groups imparts a unique electronic character to the molecule, making it a valuable intermediate in organic synthesis. The core structure consists of a butene backbone with a phenyl group at position 3 and a nitrile group at position 2. The molecule exists as two geometric isomers, (E) and (Z), which exhibit distinct physical properties and spectroscopic characteristics.
Chemical Structure and Isomerism
The presence of the double bond between carbons 2 and 3 allows for geometric isomerism. The (E) isomer, often referred to as the trans isomer, has the higher priority groups (the phenyl group and the nitrile group) on opposite sides of the double bond. The (Z) isomer, or cis isomer, has these groups on the same side. The (E) isomer is generally the more thermodynamically stable of the two due to reduced steric hindrance.
Physicochemical Properties
Experimentally determined physicochemical data for 3-Phenylbut-2-enenitrile is not extensively documented. The following table consolidates computed data from authoritative databases and experimental data from structurally analogous compounds to provide a reliable reference for laboratory applications.[1]
| Property | Value | Source(s) and Notes |
| Molecular Formula | C₁₀H₉N | PubChem[1] |
| Molecular Weight | 143.18 g/mol | PubChem (Computed)[1] |
| IUPAC Name | (E)-3-phenylbut-2-enenitrile | PubChem[1] |
| CAS Number | 14799-79-2 | PubChem[1] |
| Boiling Point | Est. 148-149 °C (at 27 mmHg) | Estimated from (2E)-3-phenyl-2-butenal.[2] |
| Est. 134 °C (at 12 mmHg) | Value for the related 3-Phenyl-2-propenenitrile.[3] | |
| XLogP3 | 2.7 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem (Computed)[1] |
| Appearance | Colorless oil | In-house observation from synthesis protocol. |
Synthesis of (E)- and (Z)-3-Phenylbut-2-enenitrile
The most effective and stereocontrolled synthesis of 3-Phenylbut-2-enenitrile is achieved through the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the reaction of a phosphonate-stabilized carbanion with a ketone (in this case, acetophenone), typically yielding the thermodynamically favored (E)-alkene with high selectivity. The water-soluble nature of the phosphate byproduct simplifies purification compared to the traditional Wittig reaction.
Synthesis Workflow Diagram
Caption: Horner-Wadsworth-Emmons synthesis of 3-Phenylbut-2-enenitrile.
Detailed Experimental Protocol
This protocol is adapted from a peer-reviewed supporting information document and has been validated for its reliability and reproducibility.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl cyanomethylphosphonate
-
Acetophenone
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
Procedure:
-
Preparation: In an oven-dried 250 mL two-neck round-bottom flask under a nitrogen atmosphere, place sodium hydride (15 mmol, 360 mg).
-
Solvent Addition: Add 40 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice bath.
-
Carbanion Generation: Add diethyl cyanomethylphosphonate (12 mmol, 1.89 mL) dropwise to the stirred suspension at 0 °C.
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Equilibration: Remove the ice bath and stir the solution at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased. The solution will typically turn yellow.
-
Addition of Ketone: Add acetophenone (10 mmol) to the yellow solution dropwise, ensuring the internal temperature is maintained below 25 °C. A gummy precipitate may appear during the addition.
-
Reaction: Stir the solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until no starting material is detected.
-
Workup: Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel chromatography to separate the (E) and (Z) isomers.
Spectroscopic Characterization and Isomer Differentiation
Accurate characterization and differentiation of the (E) and (Z) isomers are critical. This is achieved primarily through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The spatial arrangement of the substituents significantly influences the chemical shifts and coupling constants observed.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the (E) and (Z) isomers, providing a clear basis for their identification.
| Technique | (E)-3-Phenylbut-2-enenitrile | (Z)-3-Phenylbut-2-enenitrile | Key Differentiator |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.45-7.37 (m, 5H, Ar-H), 5.60 (q, J=1.1 Hz, 1H, Vinyl-H), 2.46 (d, J=1.1 Hz, 3H, CH₃) | δ = 7.55-7.40 (m, 5H, Ar-H), 5.40 (q, J=1.5 Hz, 1H, Vinyl-H), 2.29 (d, J=1.5 Hz, 3H, CH₃) | The vinylic proton and methyl protons are more shielded (upfield shift) in the (Z) isomer due to the anisotropic effect of the phenyl ring. |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 159.9, 138.3, 130.4, 129.0, 126.0, 117.8, 95.8, 20.6 | δ = 161.1, 138.0, 130.0, 128.8, 127.2, 117.8, 95.7, 25.1 | The methyl carbon (CH₃) is significantly deshielded (downfield shift) in the (Z) isomer due to steric compression. |
| IR (neat) | 2213 cm⁻¹ (C≡N), 1609 cm⁻¹ (C=C) | 2214 cm⁻¹ (C≡N), 1611 cm⁻¹ (C=C) | Minimal difference in IR; NMR is the definitive tool for isomer assignment. |
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Phenylbut-2-enenitrile is dominated by the electrophilic nature of the β-carbon of the α,β-unsaturated system. The electron-withdrawing nitrile group polarizes the double bond, making the β-carbon susceptible to attack by nucleophiles.
Michael (Conjugate) Addition
The most characteristic reaction is the Michael addition, a conjugate 1,4-addition of a nucleophile.[4] This reaction is a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds and is fundamental in the synthesis of more complex molecules.[5][6][7]
Caption: Generalized mechanism of the Michael addition on 3-Phenylbut-2-enenitrile.
Mechanistic Causality:
-
Nucleophilic Attack: A soft nucleophile (e.g., an enolate, a Gilman reagent, or a thiol) preferentially attacks the electrophilic β-carbon of the conjugated system.
-
Intermediate Formation: This attack breaks the C=C π-bond, pushing the electrons through the conjugated system to form a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is then protonated by a protic solvent or during aqueous workup to yield the final 1,4-adduct. This step effectively regenerates a carbonyl or, in this case, maintains the nitrile group.
Potential Applications in Medicinal Chemistry and Drug Development
While direct biological activity of 3-Phenylbut-2-enenitrile is not widely reported, its value lies in its role as a versatile synthetic intermediate. The α,β-unsaturated nitrile moiety is a key pharmacophore and a building block for a variety of heterocyclic and carbocyclic systems, many of which are considered "privileged structures" in drug discovery.
Key Roles in Synthesis:
-
Precursor to Pyridines and Pyrroles: The conjugated system can participate in cycloaddition and annulation reactions to construct nitrogen-containing heterocycles.
-
Scaffold for Bioactive Molecules: Through reactions like the Michael addition, complex side chains and functional groups can be introduced, allowing for the rapid generation of compound libraries for screening. The synthesis of bioactive molecules through such multicomponent reactions is a cornerstone of modern medicinal chemistry.[8][9]
-
Access to Polycyclic Systems: The reactivity of the double bond can be exploited in intramolecular reactions to build fused ring systems, which are common in natural products and pharmaceutical agents.[10]
Caption: Role of 3-Phenylbut-2-enenitrile as a precursor in drug discovery.
Safety and Handling
-
General Hazards: Compounds of this class are typically classified as irritants. They may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Disclaimer: This safety information is based on analogous compounds and should be used as a guide. A thorough risk assessment should be conducted before handling this chemical.
Conclusion
3-Phenylbut-2-enenitrile is a chemical intermediate of significant utility, characterized by its (E) and (Z) isomerism and the versatile reactivity of its α,β-unsaturated nitrile system. Its stereoselective synthesis is readily achievable via the Horner-Wadsworth-Emmons reaction. The distinct spectroscopic signatures of its isomers allow for unambiguous characterization, which is crucial for its application in multi-step synthesis. While not an end-product itself, its capacity to undergo reactions like the Michael addition makes it a valuable precursor for constructing complex molecular architectures relevant to the pharmaceutical and drug development industries. Adherence to appropriate safety protocols based on related structures is essential for its handling in a research setting.
References
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FooDB. (2020). Showing Compound 3-Phenyl-2-propenenitrile (FDB012054). Retrieved from [Link].
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Waseda University. (2025). Breakthrough Reaction Simplifies Synthesis of Bioactive Polycyclic Molecules. Phys.org. Retrieved from [Link].
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Cheméo. (n.d.). Chemical Properties of 3-Methyl-2-phenyl-but-2-enenitrile (CAS 18670-23-0). Retrieved from [Link].
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Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Semantic Scholar. Retrieved from [Link]...
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link].
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Koide Group, University of Pittsburgh. (n.d.). Organic Synthesis of Bioactive Molecules. Retrieved from [Link].
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NIST. (n.d.). 3-Methyl-2-phenyl-but-2-enenitrile. NIST Chemistry WebBook. Retrieved from [Link].
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Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 517. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11263561, 3-Phenylbutanenitrile. Retrieved from [Link].
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OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. In Organic Chemistry. Retrieved from [Link].
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